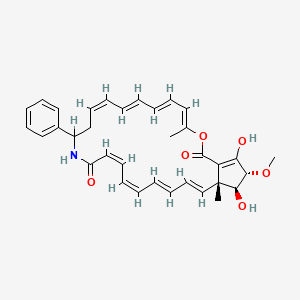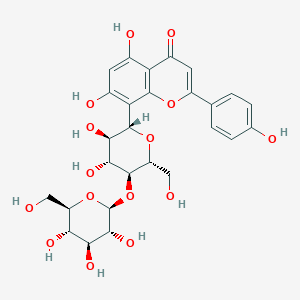![molecular formula C22H23NO3 B611755 [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol CAS No. 1382481-79-9](/img/structure/B611755.png)
[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol
Descripción general
Descripción
This compound, also known as ML289 or VU0463597, has the molecular formula C22H23NO3 . It is a versatile material used in scientific research, finding applications in drug discovery, material synthesis, and catalysis due to its unique structure and functional groups.
Molecular Structure Analysis
The compound’s IUPAC name is [(3R)-3-(hydroxymethyl)piperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone . Its InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its XLogP3-AA is 3.4 .Aplicaciones Científicas De Investigación
Neuroscience
ML289 is a potent, selective, and centrally penetrant negative allosteric modulator of metabotropic glutamate receptor 3 (mGlu3) . It has been used in neuroscience research, particularly in studies related to the modulation of neuronal circuits .
Pharmacology
In pharmacology, ML289 has been recognized for its potential in modulating mGlu3 . It has an IC50 value of 0.66 μM and is >15-fold selective vs mGlu2 . This selectivity makes it a valuable tool in studying the pharmacological roles of these receptors.
Biochemistry
ML289 has been used in biochemical studies due to its ability to selectively modulate mGlu3 . .
Molecular Biology
In molecular biology, ML289’s selective modulation of mGlu3 has been leveraged to study the spatial and temporal patterns of molecular systems . This has helped in understanding how these patterns modulate circuits and brain networks.
Medicinal Chemistry
ML289 has been used in medicinal chemistry for the development of new drugs . Its selective modulation of mGlu3 makes it a promising candidate for drug discovery and development.
Drug Discovery
ML289’s properties make it a promising candidate in drug discovery . Its selective modulation of mGlu3, combined with its central penetrance, suggests it could be a valuable tool in the development of new therapeutics .
Propiedades
IUPAC Name |
[(3R)-3-(hydroxymethyl)piperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-21-12-8-18(9-13-21)5-4-17-6-10-20(11-7-17)22(25)23-14-2-3-19(15-23)16-24/h6-13,19,24H,2-3,14-16H2,1H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLWUPHHCFQTDB-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCCC(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCC[C@H](C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol | |
CAS RN |
1382481-79-9 | |
| Record name | 1382481-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of ML289 and how does this interaction exert its effects?
A1: ML289 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) [, ]. Unlike agonists or antagonists that bind to the main glutamate binding site, ML289 interacts with a distinct allosteric site on the mGlu3 receptor. This binding modulates the receptor's conformation, decreasing its affinity for glutamate and subsequently reducing downstream signaling.
Q2: Can you elaborate on the selectivity of ML289 for mGlu3 over other mGlu receptors, particularly mGlu2?
A2: ML289 demonstrates a promising selectivity profile, exhibiting approximately 15-fold greater selectivity for mGlu3 compared to mGlu2 []. This selectivity is crucial for studying the specific roles of mGlu3 in various physiological and pathological processes, minimizing potential off-target effects associated with mGlu2 modulation.
Q3: What is the molecular formula and weight of ML289?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of ML289, these can be deduced from its chemical name: [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol. The molecular formula is C24H25NO3, and the molecular weight is 375.46 g/mol.
Q4: Has ML289 demonstrated any promising in vitro or in vivo activity that suggests therapeutic potential?
A4: While the provided research snippets focus primarily on the early development and characterization of ML289, they do not delve into specific in vitro or in vivo efficacy studies. Further research is needed to fully elucidate the therapeutic potential of ML289 in various disease models.
Q5: What analytical techniques were employed to characterize and quantify ML289?
A5: Although not explicitly detailed in the provided research, various analytical methods are commonly used to characterize and quantify compounds like ML289. These may include:
Q6: What is known about the metabolic fate of ML289?
A6: One study indicates that ML289 undergoes oxidative O-dealkylation in both rat and human liver microsomes []. This finding suggests that ML289 is metabolized, at least in part, by cytochrome P450 enzymes in the liver. Further research is needed to fully characterize the metabolic pathways and identify the specific enzymes involved in ML289 metabolism.
Q7: What can be said about the structure-activity relationship (SAR) of ML289 and its analogues?
A7: The development of ML289 was inspired by a closely related positive allosteric modulator (PAM) of mGlu5 []. This suggests that subtle structural modifications can significantly alter the activity and selectivity profile within this class of compounds. Further SAR studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of ML289 or its analogues for potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
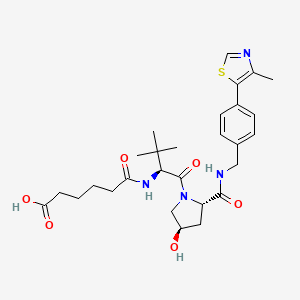
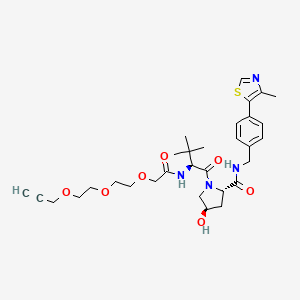
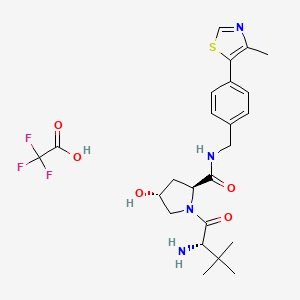
![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)
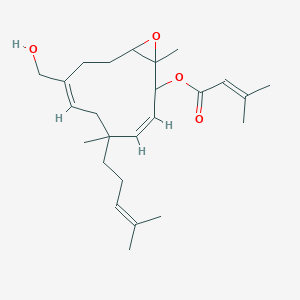
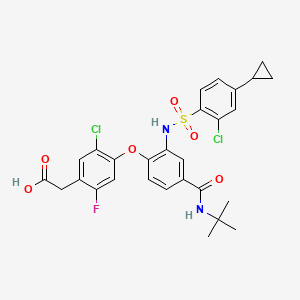
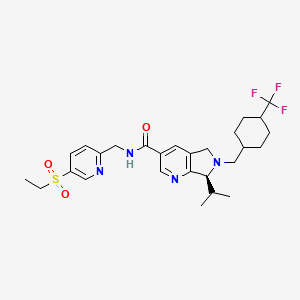
![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)

